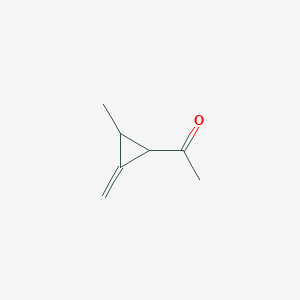
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a methylene group, along with a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-pentanone with sodium hydroxide, followed by a series of distillations and extractions . Another method includes the preparation from 1-chloro-4-pentanone and potassium hydroxide, yielding the desired ketone in high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous reactors and advanced separation techniques to isolate the product efficiently.
化学反応の分析
Types of Reactions
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes
作用機序
The mechanism by which Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents to form intermediate species that further react to yield the final products . The exact mechanism can vary depending on the reaction conditions and the presence of catalysts.
類似化合物との比較
Similar Compounds
- Cyclopropyl methyl ketone
- Methyl ethyl ketone
- Acetylcyclopropane
Uniqueness
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other ketones may not be suitable .
特性
CAS番号 |
156541-80-9 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
1-(2-methyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-4-5(2)7(4)6(3)8/h5,7H,1H2,2-3H3 |
InChIキー |
RRMPJOGQLZZBFN-UHFFFAOYSA-N |
SMILES |
CC1C(C1=C)C(=O)C |
正規SMILES |
CC1C(C1=C)C(=O)C |
同義語 |
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















